molecular formula C8H12N2S B1587555 2-(1,3-Thiazol-2-yl)piperidine CAS No. 526183-08-4

2-(1,3-Thiazol-2-yl)piperidine

Cat. No.: B1587555
CAS No.: 526183-08-4
M. Wt: 168.26 g/mol
InChI Key: ILFOGJAUBNLBDZ-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)piperidine is a heterocyclic organic compound that features a thiazole ring fused to a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

2-(1,3-Thiazol-2-yl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of antimicrobial, antifungal, and anticancer agents.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: this compound is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.

    Industry: The compound is used as an intermediate in the synthesis of various chemicals and as a building block for more complex molecules.

Future Directions

The future directions for “2-(1,3-Thiazol-2-yl)piperidine” and similar compounds could involve further exploration of their potential biological activities. For instance, thiazole-containing compounds have been found to exhibit a broad range of chemical and biological properties, making them valuable in the development of various drugs and biologically active agents .

Mechanism of Action

Target of Action

Related compounds have been shown to exhibit anti-inflammatory properties , suggesting that 2-(1,3-Thiazol-2-yl)piperidine may also interact with targets involved in inflammatory pathways.

Mode of Action

It is known that related compounds can inhibit cox-1, an enzyme involved in inflammation . This suggests that this compound may also interact with this enzyme or similar targets, leading to changes in cellular processes.

Biochemical Pathways

Given the potential anti-inflammatory properties of this compound , it is likely that it affects pathways related to inflammation. These could include the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators.

Result of Action

Based on the potential anti-inflammatory properties of this compound , it may lead to a reduction in the production of pro-inflammatory mediators, potentially alleviating symptoms of inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with piperidine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Another approach involves the cyclization of a suitable precursor containing both thiazole and piperidine moieties. For example, the reaction of 2-chloroethylamine hydrochloride with thioamide derivatives can lead to the formation of this compound through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiazole derivatives

    Substitution: Various substituted thiazole derivatives

Comparison with Similar Compounds

2-(1,3-Thiazol-2-yl)piperidine can be compared with other similar compounds, such as:

    2-(1,3-Thiazol-2-yl)pyridine: This compound features a pyridine ring instead of a piperidine ring. It may exhibit different biological activities and chemical reactivity due to the presence of the aromatic pyridine ring.

    2-(1,3-Thiazol-2-yl)morpholine: This compound contains a morpholine ring, which can influence its solubility and interaction with biological targets.

    2-(1,3-Thiazol-2-yl)imidazole: This compound has an imidazole ring, which can affect its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the thiazole and piperidine rings, which can confer specific biological activities and chemical properties that are distinct from those of other similar compounds.

Properties

IUPAC Name

2-piperidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFOGJAUBNLBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394420
Record name 2-(1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526183-08-4
Record name 2-(1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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